molecular formula C5H9NO4 B7881384 (3R)-3-azaniumyl-4-methoxy-4-oxobutanoate

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate

Cat. No.: B7881384
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-GSVOUGTGSA-N
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Description

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an azaniumyl group, a methoxy group, and a butanoate backbone. Its stereochemistry, denoted by the (3R) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azaniumyl-4-methoxy-4-oxobutanoate typically involves the stereoselective introduction of the azaniumyl and methoxy groups onto a butanoate backbone. One common method involves the use of chiral catalysts to ensure the correct (3R) configuration. The reaction conditions often include mild temperatures and specific solvents to maintain the integrity of the chiral center.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities while maintaining the desired stereochemistry. The use of automated systems and real-time monitoring ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The azaniumyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted butanoates.

Scientific Research Applications

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent due to its unique reactivity and biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3R)-3-azaniumyl-4-methoxy-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-azaniumyl-4-methoxy-4-oxobutanoate: The enantiomer of the compound with different stereochemistry.

    (3R)-3-azaniumyl-4-hydroxy-4-oxobutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    (3R)-3-azaniumyl-4-methoxy-4-oxopentanoate: Similar structure but with an extended carbon chain.

Uniqueness

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate is unique due to its specific (3R) configuration, which imparts distinct reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(3R)-3-azaniumyl-4-methoxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-78-0
Record name 1-Methyl hydrogen D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65414-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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